4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

Catalog No.
S1486755
CAS No.
77872-43-6
M.F
C14H20N2O
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

CAS Number

77872-43-6

Product Name

4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

IUPAC Name

3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3

InChI Key

RXKGHZCQFXXWFQ-UHFFFAOYSA-N

SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O

Synonyms

3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol; 4-HO-MiPT; Miprocin; 4-hydroxy-N-methyl-N-isopropyltryptamine

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O

4-hydroxy MiPT is a synthetic tryptamine derivative that is part of the class of drugs known as serotonergic psychedelics, which includes psychoactive mushrooms, LSD, and mescaline. Its effects and molecular structure resemble that of the tryptamine psilocin. This product is intended for forensic and research applications.

4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT, CAS: 77872-43-6) is a synthetic, asymmetrically substituted tryptamine derivative and a direct structural homolog of psilocin (4-HO-DMT). In pharmacological and neurochemical research, it serves as a highly efficacious, non-selective serotonin receptor agonist, primarily utilized for investigating 5-HT2A, 5-HT2B, and 5-HT2C receptor pharmacodynamics [1]. From a procurement perspective, 4-HO-MiPT is sourced primarily as an analytical reference standard and an active tool compound for in vitro assays. It is distinguished by its free phenolic group and specific N-methyl-N-isopropyl steric bulk, which profoundly alters its receptor binding kinetics, lipophilicity, and metabolic stability compared to symmetrical dialkyltryptamines [2].

Substituting 4-HO-MiPT with its symmetrical counterparts (e.g., psilocin or 4-HO-DiPT) or its esterified prodrug (4-AcO-MiPT) compromises assay validity and workflow reproducibility. In vivo, the asymmetrical N-methyl-N-isopropyl substitution creates a highly specific steric profile that dictates 5-HT2A activation potency, making it behaviorally and pharmacodynamically distinct from both smaller dimethyl and bulkier diisopropyl analogs [1]. Furthermore, in isolated in vitro environments such as calcium flux assays, substituting 4-HO-MiPT with 4-AcO-MiPT fails because the acetylated prodrug lacks the necessary metabolic deacetylation to achieve full receptor affinity, resulting in a 10- to 20-fold reduction in binding potency [2]. Procurement must therefore match the exact alkyl substitution and phenolic state to the specific metabolic capacity of the experimental model.

In Vitro Assay Workflow Compatibility: Active Phenol vs. Acetate Prodrug

For in vitro applications lacking metabolic enzymes, 4-HO-MiPT is strictly required over its commercially common acetate ester (4-AcO-MiPT). Calcium flux assays measuring Gq-mediated signaling demonstrate that the free 4-hydroxy tryptamines achieve EC50 values in the 1-10 nM range, whereas O-acetylation reduces in vitro 5-HT2A potency by 10- to 20-fold [1].

Evidence DimensionIn vitro 5-HT2A receptor potency (EC50)
Target Compound Data4-HO-MiPT (EC50 ~1-10 nM)
Comparator Or Baseline4-AcO-MiPT (10- to 20-fold weaker potency)
Quantified Difference10-20x higher potency for the free hydroxy form
ConditionsIn vitro Gq-mediated calcium flux assay in Flp-In T-REx 293 stable cell lines

Procuring the active 4-HO-MiPT avoids the need for in vitro deacetylation, ensuring immediate and reproducible receptor binding data in isolated cell assays.

Steric Bulk Impact on In Vivo 5-HT2A Activation Potency

The asymmetrical N-alkyl substitution of 4-HO-MiPT provides a precise intermediate data point for SAR modeling of the 5-HT2A receptor. In mouse head-twitch response (HTR) assays, 4-HO-MiPT exhibits an ED50 of 2.97 μmol/kg. This is significantly less potent than the smaller symmetrical psilocin (ED50 = 0.81 μmol/kg) but more potent than the bulkier symmetrical 4-HO-DiPT (ED50 = 3.46 μmol/kg) [1].

Evidence DimensionIn vivo 5-HT2A activation potency (HTR ED50)
Target Compound Data4-HO-MiPT (ED50 = 2.97 μmol/kg)
Comparator Or BaselinePsilocin (ED50 = 0.81 μmol/kg) and 4-HO-DiPT (ED50 = 3.46 μmol/kg)
Quantified Difference~3.6x lower potency than psilocin; ~1.16x higher potency than 4-HO-DiPT
ConditionsIn vivo mouse head-twitch response (HTR) assay

This precise intermediate potency allows researchers to accurately map the steric limitations and binding pocket volume of the 5-HT2A receptor.

Toxicological Screening Compatibility: Receptor Subtype Selectivity

The N-isopropyl substitution in 4-HO-MiPT alters its receptor subtype efficacy profile compared to baseline N,N-dimethyl tryptamines. While maintaining high efficacy at 5-HT2B receptors (Emax ~90-100%), the bulkier N-alkyl group reduces potency at 5-HT2C receptors[1]. This divergence from psilocin's profile is critical for evaluating off-target effects and functional selectivity.

Evidence Dimension5-HT2C potency vs 5-HT2B efficacy
Target Compound Data4-HO-MiPT (Lower 5-HT2C potency, high 5-HT2B efficacy)
Comparator Or BaselinePsilocin (Higher relative 5-HT2C potency, lower 5-HT2B efficacy)
Quantified DifferenceDivergent subtype selectivity driven by N-alkyl steric bulk
ConditionsIn vitro receptor screening assays

Procuring 4-HO-MiPT is essential for standardized toxicology panels assessing the 5-HT2B-mediated cardiotoxic liabilities of substituted tryptamines.

Isolated In Vitro 5-HT Receptor Assays

Because 4-HO-MiPT is the active phenolic form, it is the required procurement choice for calcium mobilization, radioligand binding, and β-arrestin 2 recruitment assays in transfected cell lines where metabolic deacetylation of prodrugs (like 4-AcO-MiPT) cannot occur [1].

Structure-Activity Relationship (SAR) Mapping

4-HO-MiPT serves as a critical intermediate-bulk reference compound for mapping the orthosteric binding pocket of the 5-HT2A receptor, allowing medicinal chemists to quantify the exact steric penalty of asymmetrical N-isopropyl substitutions compared to symmetrical dimethyl or diisopropyl analogs [1].

Forensic and Toxicological Reference Standards

Analytical laboratories require pure 4-HO-MiPT as a certified reference standard for GC-MS and LC-MS library development to accurately differentiate it from closely related novel psychoactive substances (NPS), ensuring precise identification of asymmetrical tryptamines in complex biological matrices[2].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

232.157563266 g/mol

Monoisotopic Mass

232.157563266 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

4GAJ9OJ8YZ

Other CAS

77872-43-6

Wikipedia

4-HO-MiPT

Dates

Last modified: 08-15-2023

Explore Compound Types